molecular formula C7H12O2 B2541826 1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde CAS No. 1936219-21-4

1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde

Cat. No.: B2541826
CAS No.: 1936219-21-4
M. Wt: 128.171
InChI Key: XQJSSEXOKZAWAI-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde is a versatile chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a cyclopropane ring substituted with a methoxyethyl group and an aldehyde functional group. It is primarily used in scientific research and organic synthesis due to its unique structural properties and reactivity.

Scientific Research Applications

1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane derivatives with methoxyethyl halides under basic conditions to introduce the methoxyethyl group. The resulting intermediate is then subjected to oxidation to form the aldehyde functional group. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include mild bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This reactivity is exploited in biochemical assays and drug development to study molecular interactions and pathways .

Comparison with Similar Compounds

1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and aldehydes:

    Cyclopropane-1-carbaldehyde: Lacks the methoxyethyl group, resulting in different reactivity and applications.

    1-(2-Hydroxyethyl)cyclopropane-1-carbaldehyde: Contains a hydroxyethyl group instead of a methoxyethyl group, leading to variations in chemical behavior and biological activity.

    1-(2-Methoxyethyl)cyclopropane-1-carboxylic acid:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

1-(2-methoxyethyl)cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-5-4-7(6-8)2-3-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJSSEXOKZAWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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